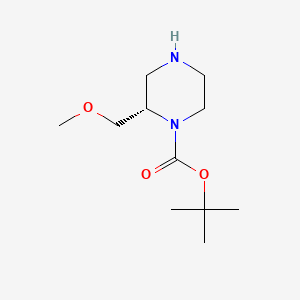

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-(methoxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOJNXXZXCRBCC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast array of blockbuster drugs due to its unique physicochemical properties and versatile synthetic handles.[1] Its ability to engage in multiple hydrogen bonding interactions and its typical non-planar chair conformation allow it to present substituents in well-defined three-dimensional space, making it an ideal core for targeting complex biological receptors.[2] The introduction of stereocenters, particularly at the C-2 position, further enhances this structural diversity, enabling the development of highly potent and selective therapeutic agents.[3]

This compound is a valuable chiral building block that provides medicinal chemists with a strategically functionalized scaffold. The methoxymethyl group at the C-2 position offers a stable, lipophilic, and hydrogen-bond accepting moiety, while the orthogonal N-Boc and free N-H groups allow for sequential and controlled elaboration of the piperazine core. This guide provides a detailed, field-proven synthetic approach to this key intermediate, emphasizing the causal logic behind experimental choices and ensuring procedural robustness for researchers in drug development.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target compound guides our synthetic strategy. The primary disconnection is the C-O bond of the methoxymethyl ether, a transformation readily achieved in the forward sense via a Williamson ether synthesis. This reveals the critical precursor, (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate . This intermediate, in turn, can be derived from an orthogonally protected piperazine scaffold, allowing for the unmasking of the N-4 secondary amine without disturbing the N-1 Boc group.

Caption: Retrosynthetic pathway for the target molecule.

This analysis establishes a practical and scalable two-step synthetic sequence starting from a commercially available, orthogonally protected piperazine derivative.

Validated Synthetic Workflow

The recommended forward synthesis proceeds in two high-yielding steps: (1) Selective deprotection of a stable precursor to reveal the key alcohol intermediate, and (2) O-methylation to form the target ether.

Caption: Overall synthetic workflow from starting material to final product.

Step 1: Synthesis of (S)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate

The synthesis of the key alcohol intermediate is most efficiently achieved via catalytic hydrogenolysis of the corresponding N-benzyl protected precursor. The benzyl group serves as an excellent protecting group for the N-4 position that can be removed under mild conditions without affecting the acid-labile N-1 Boc group.

-

Mechanism & Rationale: The reaction proceeds via heterogeneous catalysis, where the C-N bond of the benzyl group is cleaved by reductive addition of hydrogen across the bond on the surface of the palladium catalyst. Methanol is an ideal solvent as it readily dissolves the starting material and the product, and it is inert to the reaction conditions. This method is highly selective, clean, and typically proceeds in near-quantitative yield.[4]

Step 2: O-Methylation via Williamson Ether Synthesis

This classic transformation is a robust and reliable method for forming ethers.[3] It is an S(_N)2 reaction that requires the formation of a potent nucleophile (an alkoxide) which then displaces a halide from a methylating agent.[5]

-

Mechanism & Rationale:

-

Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to irreversibly deprotonate the primary alcohol of the intermediate. This generates the corresponding sodium alkoxide and hydrogen gas. The use of a non-nucleophilic base is critical to prevent side reactions with the electrophile.

-

Nucleophilic Substitution: The resulting alkoxide is a potent nucleophile that attacks the methyl iodide (MeI) in a concerted S(N)2 fashion. Iodide is an excellent leaving group, facilitating a rapid reaction. Anhydrous tetrahydrofuran (THF) is a suitable aprotic polar solvent that solvates the cation but does not interfere with the nucleophile, thereby promoting the S(_N)2 mechanism.[6] The stereocenter at C-2 is not involved in this reaction and its configuration remains unchanged.

-

Quantitative Data Summary

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Hydrogenolysis | 10% Pd/C, H₂ (gas) | Methanol | 20-25 | 3 - 5 | >90%[4] |

| 2 | O-Methylation | 1. NaH (1.1 eq) 2. MeI (1.2 eq) | Anhydrous THF | 0 to 25 | 2 - 4 | 85-95% |

Detailed Experimental Protocols

Safety Precaution: These procedures should only be carried out by trained chemists in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Sodium hydride (NaH) is highly flammable and reacts violently with water. Methyl iodide (MeI) is a carcinogen and toxic.

Protocol 1: Synthesis of (S)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (5.0 g, 14.27 mmol).

-

Dissolution: Add methanol (100 mL) to the flask and stir until the solid is fully dissolved.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 500 mg, 10 wt%) to the solution.

-

Hydrogenation: Securely seal the flask, evacuate the air, and backfill with hydrogen gas (H₂) from a balloon. Repeat this cycle three times. Maintain a positive pressure of hydrogen with the balloon and stir the mixture vigorously at room temperature (20-25 °C).

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 3-5 hours).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL).

-

Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. This will yield (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate as a white solid or viscous oil (Expected yield: >3.0 g, >95%).[4] The product is often of sufficient purity to be used directly in the next step.

Protocol 2: Synthesis of this compound

-

Reactor Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add a magnetic stir bar and a 60% dispersion of sodium hydride (NaH) in mineral oil (628 mg, 15.7 mmol, 1.1 eq).

-

Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Decant the hexanes carefully via cannula.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF, 80 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Dissolve (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate (3.1 g, 14.3 mmol, 1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the stirred NaH suspension over 20 minutes. Effervescence (H₂ evolution) will be observed.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

-

Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (MeI, 1.07 mL, 17.2 mmol, 1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~15 mL).

-

Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL) and water (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a pure oil or solid.

Conclusion

The synthesis of this compound is reliably achieved through a robust, two-step sequence from a readily available, orthogonally protected precursor. The strategy leverages a highly selective hydrogenolysis for deprotection followed by a classic Williamson ether synthesis for the key C-O bond formation. The detailed protocols and mechanistic rationale provided herein offer a comprehensive and actionable guide for researchers and drug development professionals, enabling the scalable production of this valuable chiral building block for advanced medicinal chemistry programs.

References

-

Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(3), 1595-1599. Available from: [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Available from: [Link]

-

Thakuria, H., et al. (2022). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

-

Stoltz, B. M., & Trost, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(2), 624-627. Available from: [Link]

-

Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available from: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

-

Gueret, R., et al. (2020). Visible-Light-Promoted Decarboxylative Annulation between a Glycine-Based Diamine and Aldehydes: An Expedient Access to 2-Substituted Piperazines. Organic Letters, 22(13), 5157-5162. Available from: [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available from: [Link]

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. (S)-1-Boc-2-Hydroxymethyl-piperazine 97% | CAS: 1030377-21-9 | AChemBlock [achemblock.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. (S)-1-Boc-2-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Profile of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic characteristics of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles and data from closely related analogues. This approach offers a robust framework for the identification and characterization of this compound in a research and development setting.

Introduction: The Structural Significance of a Chiral Piperazine

This compound belongs to the class of N-Boc protected piperazines, which are pivotal intermediates in the synthesis of complex pharmaceutical agents. The presence of a stereocenter at the C2 position, along with the methoxymethyl substituent, introduces structural and conformational nuances that are critical for its application in asymmetric synthesis. The tert-butoxycarbonyl (Boc) protecting group facilitates controlled, stepwise reactions on the piperazine ring, making it a versatile scaffold in drug discovery.

Accurate spectroscopic characterization is paramount to ensure the chemical identity, purity, and stereochemical integrity of this molecule. This guide will delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a comprehensive picture of its atomic connectivity and chemical environment.

Experimental Protocol: Acquiring High-Resolution NMR Data

A standard protocol for acquiring high-resolution NMR spectra for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to ensure good signal dispersion and resolution.[1]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the full range of organic carbon chemical shifts (0-200 ppm).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram: General NMR Workflow

Caption: A simplified workflow for ATR-IR analysis.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3340 | N-H Stretch | Secondary Amine |

| ~2970 | C-H Stretch | sp³ C-H (Alkyl) |

| ~1690 | C=O Stretch | Carbamate |

| ~1420 | C-N Stretch | Amine |

| ~1250, ~1170 | C-O Stretch | Carbamate |

| ~1110 | C-O Stretch | Ether |

Causality and Interpretation:

-

N-H Stretch: A moderate absorption band around 3340 cm⁻¹ is expected for the N-H stretching vibration of the secondary amine in the piperazine ring.

-

C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (around 2970 cm⁻¹) are characteristic of sp³ C-H stretching from the alkyl portions of the molecule (piperazine ring, methoxymethyl, and Boc groups).

-

C=O Stretch: A very strong and sharp absorption band around 1690 cm⁻¹ is the most prominent feature and is characteristic of the carbonyl (C=O) stretch of the carbamate functional group.

-

C-N and C-O Stretches: The fingerprint region (below 1500 cm⁻¹) will contain a series of complex bands. Notable absorptions include the C-N stretching of the amine around 1420 cm⁻¹ and the C-O stretching vibrations of the carbamate and ether groups in the 1250-1110 cm⁻¹ range.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like the target compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum

-

Molecular Formula: C₁₁H₂₂N₂O₃

-

Molecular Weight: 230.31 g/mol

-

Expected Ion: In positive ion mode ESI-MS, the most likely observed ion would be the protonated molecule [M+H]⁺ at m/z 231.17. It is also possible to observe adducts with sodium [M+Na]⁺ at m/z 253.15.

-

Key Fragmentation: A characteristic fragmentation pattern for N-Boc protected compounds is the loss of the tert-butyl group (56 Da) or isobutylene (56 Da), and the loss of the entire Boc group (100 Da). Therefore, significant fragment ions might be observed at m/z 175 (loss of tert-butyl) and m/z 131 (loss of the Boc group).

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic framework for the characterization of this compound. The presented NMR, IR, and MS data, derived from fundamental principles and comparison with analogous structures, offer a reliable basis for researchers to confirm the identity and purity of this important chiral building block. Experimental verification of these predictions will further solidify our understanding of this molecule's physicochemical properties and facilitate its application in the synthesis of novel therapeutic agents.

References

-

Macmillan Group, Princeton University. Supplementary Information. Available at: [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comprehensive Technical Guide to (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate

CAS Number: 1217728-72-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. This document details its chemical properties, a validated synthetic pathway, analytical characterization, and its role as a key intermediate in the development of novel therapeutics.

Core Chemical Properties

This compound is a mono-Boc-protected piperazine derivative featuring a stereocenter at the 2-position, which is substituted with a methoxymethyl group. This combination of a chiral core, a lipophilic protecting group, and a functionalized side chain makes it a versatile scaffold for the synthesis of complex molecular architectures.

| Property | Value |

| CAS Number | 1217728-72-7 |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Molecular Weight | 230.30 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or liquid |

| Chirality | (S)-configuration |

Strategic Synthesis Pathway

The synthesis of this compound is strategically approached in a two-step sequence starting from a commercially available precursor. This pathway ensures the retention of the critical stereochemistry at the C-2 position. The logical flow of this synthesis is outlined below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate (Intermediate)

The initial step involves the selective removal of the N-benzyl protecting group from a suitable precursor via catalytic hydrogenation. This method is highly efficient and proceeds under mild conditions, preserving the Boc protecting group and the chiral integrity of the molecule.

Experimental Protocol:

-

To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.0 equivalent) in methanol, add 10% Palladium on carbon (10% w/w).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 3-6 hours).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate as a solid or oil, which can often be used in the next step without further purification.

Step 2: O-Methylation to Yield this compound (Target Compound)

The final step is the methylation of the primary alcohol of the intermediate. A standard Williamson ether synthesis protocol is employed, utilizing a strong base to deprotonate the hydroxyl group, followed by nucleophilic attack on a methylating agent. This reaction should be carried out under anhydrous conditions to prevent quenching of the base.

Experimental Protocol:

-

Dissolve (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (MeI, 1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Analytical Characterization

Expected Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.45 ppm, 9H), the methoxy group (singlet, ~3.3-3.4 ppm, 3H), and a complex series of multiplets for the piperazine ring and methylene protons (~2.5-4.0 ppm, 9H). |

| ¹³C NMR | Resonances for the carbons of the tert-butyl group (~28 ppm), the Boc carbonyl (~155 ppm), the methoxy carbon (~59 ppm), and various signals for the piperazine ring and methoxymethyl carbons. |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ of approximately 231.17 m/z. |

Applications in Drug Discovery and Development

Chiral piperazine scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. The two nitrogen atoms of the piperazine ring allow for the modulation of physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.[1]

This compound, with its specific stereochemistry and functionalization, serves as a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies. The mono-Boc protection allows for selective functionalization at the unprotected secondary amine, while the methoxymethyl group can influence binding interactions and metabolic stability.

While specific, publicly disclosed pharmaceutical agents synthesized directly from this intermediate are not readily found in the literature, its structural motifs are present in a variety of therapeutic candidates targeting a range of diseases, including infectious diseases and central nervous system disorders. The use of such chiral, substituted piperazines is a key strategy in the design of potent and selective therapeutic agents.

Conclusion

This compound is a key chiral intermediate with significant potential in synthetic and medicinal chemistry. The well-defined synthetic pathway and its versatile structure make it an important tool for researchers and professionals in the field of drug development. This guide provides a foundational understanding of its synthesis and properties, enabling its effective application in the creation of novel and complex bioactive molecules.

References

-

PubChem. tert-Butyl piperazine-1-carboxylate. Available at: [Link].

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link].

-

Kauno Technologijos Universitetas. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link].

-

PubChem. 4-N-Boc-2-hydroxymethylpiperazine. Available at: [Link].

-

ResearchGate. On the Selective N-Methylation of BOC-Protected Amino Acids. Available at: [Link].

- Google Patents. Process for the preparation of linezolid.

- Google Patents. Preparation method of drug intermediate.

-

ResearchGate. A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Available at: [Link].

-

PubMed. On the selective N-methylation of BOC-protected amino acids. Available at: [Link].

-

White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link].

- Google Patents. Intermediates for optically active piperidine derivatives and preparation methods thereof.

- Google Patents. Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

- Google Patents. Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link].

- Google Patents. Preparation method of milbelin intermediate.

-

PubMed Central. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Available at: [Link].

Sources

Chiral Piperazine Derivatives: A Technical Guide to Synthesis, Analysis, and Application in Drug Discovery

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] The introduction of chirality into this six-membered heterocycle unlocks a third dimension in chemical space, enabling fine-tuned interactions with biological targets and often leading to improved potency, selectivity, and pharmacokinetic profiles.[3][4] This guide provides an in-depth exploration of chiral piperazine derivatives for researchers, scientists, and drug development professionals. We will delve into the nuances of their asymmetric synthesis, robust analytical techniques for stereochemical verification, and their profound impact on modern drug design, supported by detailed protocols and comparative data.

The Strategic Advantage of Chirality in Piperazine Scaffolds

While achiral piperazines have a long history in pharmaceuticals, the incorporation of one or more stereocenters offers distinct advantages. The specific three-dimensional arrangement of substituents on a chiral piperazine ring dictates its binding affinity and selectivity for its biological target.[3] The introduction of a chiral center can confer a multitude of benefits in drug design:

-

Modulation of Physicochemical Properties: Chirality can influence a molecule's solubility, lipophilicity, and crystal packing, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

Enhanced Biological Activity and Selectivity: It is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.[5]

-

Improved Pharmacokinetic Properties: The specific stereochemistry of a chiral piperazine can influence its metabolic pathway and rate of clearance, leading to an optimized pharmacokinetic profile.[4]

Asymmetric Synthesis of Chiral Piperazine Derivatives: A Methodological Overview

The efficient and stereocontrolled synthesis of chiral piperazines is a cornerstone of their application in drug discovery. Several robust strategies have been developed, each with its own merits and considerations.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis has emerged as a powerful and atom-economical approach for accessing enantioenriched piperazines. These methods often involve the use of chiral catalysts to control the stereochemical outcome of the reaction.

A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols , which provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. These intermediates can be readily converted to the corresponding chiral piperazines.[6]

Another elegant approach is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones . This method allows for the synthesis of a variety of highly enantioenriched tertiary piperazine-2-ones, which can be subsequently reduced to the corresponding tertiary piperazines.[7][8]

A one-pot tandem reaction employing both hydroamination and asymmetric transfer hydrogenation offers an efficient route to 3-substituted morpholines and can be extended to the enantioselective synthesis of piperazines.[9] Mechanistic insights reveal that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high enantioselectivity.[9]

Featured Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol

This protocol is adapted from a published procedure for the synthesis of chiral piperazin-2-ones.[6]

Materials:

-

Pyrazin-2-ol substrate (1 equivalent)

-

Palladium catalyst (e.g., Pd(TFA)₂ with a chiral ligand) (3.3 mol%)

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (100 mol%)

-

Dichloromethane (DCM)

-

Benzene

-

Hydrogen gas (H₂)

Procedure:

-

To a high-pressure reactor, add the pyrazin-2-ol substrate, the palladium catalyst, and p-toluenesulfonic acid monohydrate.

-

Add a mixture of dichloromethane and benzene (1:1 v/v).

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor to 1000 psi with hydrogen gas.

-

Heat the reaction mixture to 80 °C and stir for 24-48 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the chiral piperazin-2-one.

Data Analysis:

-

The diastereomeric ratio (dr) can be determined by ¹H NMR spectroscopy of the crude reaction mixture.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Chiral Pool Synthesis

The "chiral pool" strategy utilizes readily available and enantiomerically pure starting materials, such as amino acids, to construct the chiral piperazine core. This approach elegantly transfers the existing chirality of the starting material to the final product.

A practical and scalable synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines has been developed starting from α-amino acids.[10] This four-step process involves an aza-Michael addition as the key transformation.[10]

Workflow for Chiral Pool Synthesis of 2-Substituted Piperazines

Caption: A generalized workflow for the synthesis of chiral 2-substituted piperazines from the chiral pool.

Stereoselective Analysis of Chiral Piperazine Derivatives

The development of robust analytical methods for the enantioselective separation and quantification of chiral piperazines is essential for quality control, regulatory compliance, and for determining the enantiomeric excess in asymmetric synthesis.[11] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used technique for this purpose.[12]

Chiral HPLC Method Development

The selection of the appropriate CSP is the most critical factor in developing a successful chiral separation method.[11] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including piperazine derivatives.[11]

Featured Experimental Protocol: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers

This protocol provides a starting point for the chiral separation of piperazin-2-ylmethanol enantiomers and is adapted from established methods.[11]

Instrumentation and Materials:

-

HPLC system with a pump, autosampler, and column oven.

-

UV-Vis or Photodiode Array (PDA) detector.

-

Chiralpak® IC column (250 x 4.6 mm, 5 µm).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Diethylamine (DEA).

-

Racemic piperazin-2-ylmethanol standard.

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 205 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Mobile Phase Preparation: Carefully measure and mix the acetonitrile, methanol, and diethylamine. Degas the mobile phase before use.

-

Standard Solution Preparation: Prepare a stock solution of racemic piperazin-2-ylmethanol in the mobile phase at a concentration of 1 mg/mL. From the stock solution, prepare a working standard at 0.1 mg/mL. Filter the working standard through a 0.45 µm syringe filter.

-

System Equilibration: Equilibrate the Chiralpak® IC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Analysis: Inject the filtered working standard solution and record the chromatogram.

Data Analysis:

-

Identify the two peaks corresponding to the enantiomers.

-

Calculate the resolution (Rs) between the peaks. A value >1.5 indicates baseline separation.[11]

-

For non-racemic samples, calculate the enantiomeric excess (% ee) using the peak areas.[11]

Workflow for Chiral HPLC Method Development

Caption: A systematic workflow for the development of a chiral HPLC separation method.

Applications of Chiral Piperazine Derivatives in Drug Discovery

The versatility of the chiral piperazine scaffold has led to its incorporation into a wide range of therapeutic agents targeting various diseases.

Kinase Inhibitors

In the realm of oncology, chiral piperazines are key components of many targeted therapies, particularly kinase inhibitors.[13][14] The piperazine ring often acts as a linker, correctly positioning other pharmacophoric elements within the ATP-binding pocket of the target kinase.[1]

Imatinib (Gleevec) , a blockbuster anticancer agent, features a methylpiperazine moiety. While the marketed drug is achiral at the piperazine ring, studies on analogues with chiral α-tertiary piperazines have shown comparable antiproliferative activity, highlighting the potential for exploring this expanded chemical space.[7][8]

A novel series of piperazine amides have been developed as potent c-jun N-terminal kinase (JNK) inhibitors.[15][16] Structure-activity relationship (SAR) studies revealed that substitution on the piperazine ring can significantly impact potency.[15]

Comparative Biological Activity of JNK Inhibitors

| Compound | R Group | JNK1 IC₅₀ (µM) | JNK2 IC₅₀ (µM) | JNK3 IC₅₀ (µM) |

| 4e | 3-Cl | >20 | >20 | 1.0 |

| 4p | 3-Me | >20 | >20 | 0.49 |

| Data adapted from Shin et al., Bioorg. Med. Chem. Lett. 2009.[15] |

G Protein-Coupled Receptor (GPCR) Ligands

Chiral piperazine derivatives are prominent as ligands for aminergic GPCRs, such as serotonin and dopamine receptors, making them valuable in the development of drugs for central nervous system (CNS) disorders.[1][17] The stereochemistry of these ligands is often critical for their receptor affinity and functional activity.

The HIV protease inhibitor Indinavir (Crixivan) contains a chiral piperazine fragment derived from (S)-piperazine-2-carboxylic acid.[18][19] The synthesis of this key intermediate often involves a classical resolution to obtain the desired enantiomer.[19]

Simplified Signaling Pathway for a Piperazine-based 5-HT₁ₐ Agonist

Sources

- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 9. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 10. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. csfarmacie.cz [csfarmacie.cz]

- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chimia.ch [chimia.ch]

An In-depth Technical Guide to the Stereochemistry of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry. Its rigid, stereodefined scaffold is a key component in a multitude of pharmacologically active agents, where precise stereochemistry is paramount for therapeutic efficacy and safety.[1][2] This guide provides an in-depth examination of the stereochemical attributes of this molecule. We will explore robust methodologies for its stereoselective synthesis, detail the analytical techniques essential for confirming enantiomeric purity, and discuss its application in the synthesis of complex pharmaceutical targets. The protocols and mechanistic insights presented herein are grounded in established literature, offering a trusted resource for professionals in drug discovery and development.

Introduction: The Significance of the Chiral Piperazine Motif

The piperazine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[3][4] Its two nitrogen atoms provide key points for molecular elaboration and can act as hydrogen bond acceptors or donors, influencing pharmacokinetic properties like solubility and cell permeability. When substituents are introduced onto the carbon atoms of the piperazine ring, chiral centers are created, dramatically increasing the molecule's chemical and biological complexity.[1][5]

The specific stereoisomer, this compound, offers a pre-installed chiral center at the C2 position. The tert-butoxycarbonyl (Boc) group at N1 serves as a versatile protecting group, allowing for selective functionalization at the N4 position. The methoxymethyl substituent at the C2 stereocenter provides an additional vector for molecular design and can influence the conformational preference of the piperazine ring. The absolute (S)-configuration is often crucial for achieving the desired specific interactions with biological targets, such as enzymes or receptors.[6]

Stereoselective Synthesis: Establishing the (S)-Configuration

Achieving high enantiomeric purity is the primary challenge in the synthesis of this chiral building block. Several strategies have been developed, primarily relying on asymmetric synthesis principles. A common and effective approach involves starting from a chiral pool material, such as a natural amino acid, to set the desired stereochemistry.

Synthetic Strategy Overview: Chiral Pool Approach

A validated route to enantiopure 2-substituted piperazines begins with readily available, enantiomerically pure amino acids.[1][7] This strategy leverages the inherent stereochemistry of the starting material to construct the piperazine core. The general workflow involves the formation of a diamine intermediate, followed by cyclization to form the piperazine ring.

Caption: General workflow for chiral pool synthesis.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established methodologies for creating chiral piperazines.[5][7]

Step 1: Synthesis of the Chiral Diamine Intermediate

-

Starting Material: Begin with a suitable N-protected (S)-amino acid derivative.

-

Amide Coupling: Couple the N-protected amino acid with a protected aminoacetaldehyde derivative.

-

Reductive Amination & Deprotection: Perform a reductive amination to form the diamine backbone, followed by selective deprotection to yield the free diamine.

-

Causality: The choice of protecting groups is critical to ensure orthogonality, allowing for selective removal at different stages of the synthesis.

-

Step 2: Cyclization to form the Piperazinone

-

Reaction: Treat the chiral diamine with an appropriate cyclizing agent, such as chloroacetyl chloride, under basic conditions. This intramolecular nucleophilic substitution forms the 2-oxopiperazine ring.

-

Purification: Purify the resulting lactam by column chromatography.

-

Causality: The piperazinone intermediate is often a stable, crystalline solid, which facilitates purification and ensures high purity for the subsequent reduction step.

-

Step 3: Reduction of the Piperazinone

-

Reagent: Reduce the amide functionality of the piperazinone using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Workup: Carefully quench the reaction with water and a base (e.g., NaOH solution) to precipitate the aluminum salts, allowing for isolation of the chiral piperazine.

-

Causality: LiAlH₄ is a potent, non-selective reducing agent necessary to reduce the stable amide bond. The reaction must be performed under inert and anhydrous conditions to prevent quenching of the reagent.

-

Step 4: Final Functionalization

-

N-Boc Protection: Selectively protect the less sterically hindered N1 nitrogen with di-tert-butyl dicarbonate (Boc₂O).

-

O-Methylation: Convert the hydroxymethyl side chain (derived from the amino acid) to a methoxymethyl group using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.

-

Causality: Mono-Boc protection is crucial for subsequent applications, leaving the N4 nitrogen available for further derivatization.

-

Analytical Characterization and Quality Control

Confirming the absolute stereochemistry and enantiomeric purity of the final product is a critical, self-validating step in the process.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[8][9] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Protocol: Chiral HPLC Analysis

-

Column Selection: A Pirkle-type or polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) is often effective. Screening multiple columns may be necessary to achieve baseline separation.[8]

-

Mobile Phase: A typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. The ratio is optimized to achieve good resolution and reasonable analysis time.

-

Detection: UV detection is standard, typically at a wavelength where the Boc-protecting group or any aromatic substituents absorb.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample and integrate the peak areas for the (S) and (R) enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [((S) - (R)) / ((S) + (R))] x 100.

Spectroscopic Data

Spectroscopic methods confirm the chemical structure and identity of the synthesized compound. While specific spectra for this exact molecule are not always published in detail, data can be predicted based on closely related structures.[10][11]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), methoxy group (singlet, ~3.3 ppm), and complex multiplets for the piperazine and methylene protons (~2.5-4.0 ppm). |

| ¹³C NMR | Resonances for the Boc carbonyl (~155 ppm), the Boc C(CH₃)₃ carbon (~80 ppm), the Boc methyl carbons (~28 ppm), the methoxy carbon (~59 ppm), and piperazine ring carbons (~40-55 ppm). |

| Mass Spec (ESI-MS) | A prominent ion corresponding to the protonated molecule [M+H]⁺. |

| FTIR | Characteristic absorption bands for the N-H stretch (if N4 is un-substituted), C-H stretches, and a strong C=O stretch for the carbamate (~1690 cm⁻¹). |

Application in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility lies in providing a stereochemically defined core for the synthesis of complex drug candidates.

Caption: Role as a key intermediate in drug synthesis.

The N4 nitrogen, once deprotected or if left unprotected, serves as a nucleophilic handle for elaboration. It can be alkylated, acylated, or used in reductive amination reactions to append larger, more complex fragments that are essential for pharmacological activity. This modular approach allows medicinal chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies, where the (S)-stereocenter at C2 is held constant to probe interactions at other parts of the molecule.[]

Conclusion

The stereochemistry of this compound is a critical design element in the synthesis of advanced pharmaceutical compounds. A thorough understanding of its stereoselective synthesis, the causality behind the chosen synthetic steps, and the rigorous analytical methods required to validate its enantiopurity are essential for any drug development program utilizing this building block. By employing robust and well-documented protocols, researchers can confidently incorporate this chiral scaffold into their synthetic campaigns, accelerating the discovery of new and effective medicines.

References

-

Palladium-Catalyzed Asymmetric Hydrogenation for Piperazine Synthesis. Organic Chemistry Portal. Available from: [Link]

-

Asymmetric Synthesis of Chiral Piperazines via Lithiation. Journal of the American Chemical Society. Available from: [Link]

-

Asymmetric Synthesis of Piperazinylpropylisoxazoline Ligands. European Journal of Medicinal Chemistry. Available from: [Link]

-

Catalytic Asymmetric Synthesis of Morpholines and Piperazines. The Journal of Organic Chemistry. Available from: [Link]

-

Stereoselective Synthesis of Polysubstituted Piperazines. PubMed. Available from: [Link]

-

Supplementary Information on Synthesis and NMR Data. Macmillan Group, Princeton University. Available from: [Link]

-

Asymmetric Synthesis of Chiral Piperazines via Carboamination. Sci-Hub. Available from: [Link]

-

Asymmetric Synthesis of Carbon-Substituted Piperazine Pharmacophores. RSC Publishing. Available from: [Link]

-

Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters. PubMed Central. Available from: [Link]

-

Recent Advances in Piperazine Synthesis via C–H Functionalization. MDPI. Available from: [Link]

-

Recent Advances in Piperazine Synthesis (Review). ResearchGate. Available from: [Link]

-

Synthesis of a Substituted Piperazine. Connect Journals. Available from: [Link]

-

Chiral HPLC Separations Guidebook. Phenomenex. Available from: [Link]

-

Chirality in Drug Design and Synthesis. PubMed Central. Available from: [Link]

Sources

- 1. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. connectjournals.com [connectjournals.com]

- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 6. Asymmetric synthesis of chiral piperazinylpropylisoxazoline ligands for dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Commercial availability of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate

An In-Depth Technical Guide to the Commercial Availability and Application of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern drug discovery, the piperazine ring stands out as a "privileged scaffold" due to its frequent appearance in clinically successful drugs and its ability to modulate physicochemical properties like solubility and basicity.[1] When functionalized asymmetrically, such as in This compound , this heterocycle becomes a powerful chiral building block. The precise three-dimensional arrangement of its substituents is critical for achieving selective and potent interactions with biological targets.

This guide provides an in-depth technical overview for researchers, medicinal chemists, and drug development professionals on the commercial availability, synthesis, quality control, and strategic application of this compound. We will move beyond a simple cataloging of facts to explain the causality behind its use and the self-validating systems required for its successful integration into a research and development pipeline.

Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of reproducible science. While several CAS numbers are sometimes cross-referenced, it is crucial to distinguish the target molecule from its positional isomers. The correct identifier for the (S)-2-(methoxymethyl) isomer is CAS Number 1217728-72-7 . The commonly confused CAS 955400-16-5 corresponds to the (S)-3-(methoxymethyl) isomer.[2][3]

| Identifier | Value |

| Product Name | This compound |

| CAS Number | 1217728-72-7[2][4][5] |

| Molecular Formula | C₁₁H₂₂N₂O₃[4][5] |

| Molecular Weight | 230.30 g/mol [4][5] |

| SMILES | O=C(N1CNCC1)OC(C)(C)C |

| Typical Purity | ≥97% |

| Storage Conditions | Sealed in dry, 2-8°C or Room Temperature[2][4] |

Commercial Availability and Procurement

This compound is readily available from a range of chemical suppliers specializing in building blocks for research and development. It is typically sold in quantities ranging from milligrams to multiple grams. For larger, kilogram-scale needs, inquiries for custom synthesis are common.

| Representative Supplier | Typical Purity Offered | Common Quantities |

| BLDpharm | ≥97% | Inquire for details[2] |

| Sunway Pharm Ltd | 97% | 100mg, 250mg, 1g, 5g, 10g[4] |

| CookeChem | 98% | Inquire for details[5] |

| ChemicalBook | Varies by Lister | Varies by Lister[6] |

Procurement Insight: As this is a chemical intended for professional research and manufacturing use only, suppliers will verify orders to ensure they are not shipped to private residences or medical facilities.[3] When planning experiments, it is advisable to account for potential lead times, as not all quantities may be stocked domestically.

Synthesis and Manufacturing: A Plausible Workflow

While proprietary manufacturing processes vary, a robust and logical synthetic route can be constructed based on established organometallic and protection-group chemistry. The synthesis of the parent alcohol, (S)-1-Boc-2-(hydroxymethyl)piperazine, is well-documented and serves as the immediate precursor.[7] The final step is a classical ether formation.

The causality behind this workflow is rooted in achieving stereochemical control and regioselectivity. The use of a Boc-protecting group on one nitrogen atom deactivates it, allowing for selective functionalization at the other nitrogen or at the carbon backbone.

Caption: Proposed synthetic workflow from a dicarboxylate precursor.

Experimental Protocol: A Representative Synthesis

The following protocol is a scientifically grounded representation based on analogous, published procedures.[7]

Step 1: Reduction to the Alcohol (Precursor Synthesis)

-

Setup: A solution of (S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-neck flask under an inert nitrogen atmosphere and cooled to -40°C.

-

Reduction: Lithium aluminum hydride (LiAlH₄) (approx. 2.0 eq, as a 1M solution in THF) is added dropwise, maintaining the internal temperature below -30°C.

-

Reaction: The mixture is allowed to warm slowly to room temperature and stirred for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully cooled to 0°C and quenched by the sequential, dropwise addition of water (X mL), 2N sodium hydroxide (X mL), and water (2X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is critical for safely neutralizing the reducing agent and precipitating aluminum salts for easy filtration.

-

Isolation: The resulting slurry is stirred for 30 minutes, then filtered through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product, (S)-1-Boc-2-(hydroxymethyl)piperazine, which can be purified by column chromatography if necessary.

Step 2: Methylation to the Final Product (Williamson Ether Synthesis)

-

Setup: The precursor alcohol (1.0 eq) is dissolved in anhydrous THF in a flame-dried flask under a nitrogen atmosphere and cooled to 0°C.

-

Deprotonation: Sodium hydride (NaH) (approx. 1.2 eq, as a 60% dispersion in mineral oil) is added portion-wise. The causality here is the use of a strong, non-nucleophilic base to deprotonate the alcohol, forming a reactive alkoxide.

-

Alkylation: After stirring for 30 minutes, methyl iodide (MeI) (approx. 1.5 eq) is added dropwise.

-

Reaction: The mixture is allowed to warm to room temperature and stirred overnight.

-

Workup & Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by silica gel column chromatography to yield the final product, this compound.

Quality Control and Analytical Validation

For any chiral building block used in drug development, rigorous quality control is non-negotiable. The identity, purity, and stereochemical integrity of the material must be confirmed. A Certificate of Analysis (COA) from the supplier is the first step, but internal verification is often required.

Caption: A logical workflow for the analytical validation of the received material.

Standard Analytical Protocols

| Technique | Purpose | Expected Result |

| ¹H NMR | Confirms the molecular structure and proton environment. | Peaks corresponding to the tert-butyl group (~1.4 ppm), methoxy group (~3.3 ppm), and protons on the piperazine ring and adjacent methylene group. |

| Mass Spec (ESI+) | Verifies the molecular weight. | A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 231.3. |

| Chiral HPLC | Determines chemical purity and enantiomeric excess (e.e.). | A single major peak indicating high purity (e.g., >97%) on an appropriate chiral stationary phase, confirming enantiomeric integrity. |

| FTIR | Identifies key functional groups. | Characteristic stretches for C-O (ether), C-H (alkane), and C=O (carbamate) bonds.[8] |

Applications in Research and Drug Development

The utility of this compound lies in its trifunctional nature, which provides a blueprint for constructing complex molecules.

-

The (S)-Stereocenter: This defined chirality is essential for creating drugs that interact selectively with chiral biological targets like enzymes and receptors, minimizing off-target effects and improving the therapeutic index.

-

The Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid). This allows the exposed secondary amine to be used for subsequent reactions, such as amide bond formation, reductive amination, or arylation, in a controlled, stepwise manner.[9]

-

The Free Secondary Amine: The unprotected nitrogen at the 4-position is a nucleophilic handle ready for immediate functionalization, providing a direct attachment point for other fragments of a target molecule.

-

The Methoxymethyl Sidechain: This group enhances solubility and provides a stable, non-reactive ether linkage. Unlike an alcohol, it does not require protection during many common synthetic transformations, simplifying synthetic routes.

This building block is particularly valuable in the synthesis of inhibitors, agonists, and modulators for various therapeutic areas where the piperazine scaffold is prevalent, including oncology, central nervous system disorders, and infectious diseases.[10]

Conclusion

This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its commercial availability from reliable suppliers, combined with a well-understood reactivity profile, makes it an essential component in the medicinal chemist's toolbox. By applying the rigorous synthesis, procurement, and analytical validation principles outlined in this guide, research and development teams can confidently leverage this chiral building block to construct novel and potent pharmaceutical candidates with greater efficiency and precision.

References

-

Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available from: [Link]

-

Aladdin Scientific. tert-butyl (3S)-3-(methoxymethyl)piperazine-1-carboxylate, min 97%. Available from: [Link]

-

Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]

-

MySkinRecipes. tert-Butyl3-(methoxymethyl)piperazine-1-carboxylate. Available from: [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate. Available from: [Link]

-

ResearchGate. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available from: [Link]

-

ResearchGate. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]

-

National Institutes of Health (NIH). (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

-

United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

-

J&K Scientific LLC. tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate | 1270982-05-2. Available from: [Link]

-

PC Connection. Bose Soundlink Flex Portable Speaker (887612-0400). Available from: [Link]

-

PubChemLite. Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (C11H22N2O3). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1217728-72-7|this compound|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound - CAS:1217728-72-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. (S)-tert-Butyl2-(methoxymethyl)piperazine-1-carboxylate , 98% , 1217728-72-7 - CookeChem [cookechem.com]

- 6. This compound CAS#: 955400-16-5 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Strategic Utility of tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold." This six-membered heterocycle, with its two nitrogen atoms at positions 1 and 4, is a recurring motif in a multitude of approved therapeutic agents. Its prevalence is not coincidental; the piperazine moiety offers a unique combination of physicochemical properties that make it an invaluable building block in drug design. It can enhance aqueous solubility, modulate lipophilicity, and provide a synthetically tractable handle for the introduction of diverse substituents. These attributes allow medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, improving their absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3]

This guide focuses on a particularly valuable derivative: tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate , with the IUPAC name corresponding to the molecular formula C11H22N2O3. We will delve into its synthesis, strategic applications, and the rationale behind its use as a versatile intermediate in the development of novel therapeutics.

Physicochemical Properties and Strategic Advantages

The strategic value of tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate lies in the specific functionalities appended to the core piperazine ring:

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N1 position serves as a crucial protecting group. It deactivates one of the nitrogen atoms, allowing for selective functionalization of the N4 nitrogen. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing a straightforward deprotection strategy.[4] This selective protection is fundamental to the controlled, stepwise synthesis of complex molecules.

-

The Hydroxymethyl Group: The hydroxymethyl (-CH2OH) group at the 3-position provides a key point for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or it can participate in ether or ester linkages. This functional handle allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

-

The 3-Methyl Group: The methyl group at the 3-position introduces a chiral center and provides steric bulk. This can influence the binding affinity and selectivity of the final compound for its biological target.[5]

These features combined make tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate a highly adaptable building block for creating libraries of diverse compounds for high-throughput screening and lead optimization.

Synthesis of tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate: A Step-by-Step Protocol

The synthesis of this key intermediate can be achieved through a multi-step process. The following is a representative protocol, synthesized from available literature, for the preparation of the racemic compound.[3]

Experimental Protocol:

Step 1: N-Boc Protection of 2-methylpiperazine

-

To a solution of 2-methylpiperazine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.05 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-methylpiperazine-1-carboxylate.

Step 2: Hydroxymethylation at the 3-position

-

To a solution of tert-butyl 2-methylpiperazine-1-carboxylate (1.0 eq) in a mixture of methanol and water, add potassium carbonate (2.0 eq).

-

Add aqueous formaldehyde (37%, 1.5 eq) and stir the mixture at room temperature for 24 hours.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate.

Table 1: Representative Reaction Parameters and Yields

| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| 1 | 2-methylpiperazine, (Boc)2O, Triethylamine | DCM | 0 °C to RT | 12 h | 90-95% |

| 2 | tert-butyl 2-methylpiperazine-1-carboxylate, Formaldehyde, K2CO3 | Methanol/Water | RT | 24 h | 60-70% |

Application in Drug Discovery: A Case Study in Kinase Inhibitors

The piperazine scaffold is a prominent feature in a number of approved kinase inhibitors, where it often serves as a key linker element that positions other functional groups for optimal interaction with the ATP-binding pocket of the target kinase.[1] While a specific, approved drug directly synthesized from tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate is not readily identifiable in the public domain, its utility can be illustrated through the synthesis of analogs of known kinase inhibitors.

For instance, in the development of inhibitors for receptor tyrosine kinases (RTKs), which are frequently dysregulated in cancer, the N4 position of the piperazine ring is often functionalized with a substituted aromatic ring. The hydroxymethyl group on our scaffold can be used to introduce further diversity, potentially targeting adjacent pockets in the enzyme's active site to enhance potency and selectivity.

Workflow for the Synthesis of a Generic Kinase Inhibitor Analog:

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Conclusion: A Versatile Tool for Drug Discovery

tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate exemplifies the power of strategic molecular design in modern drug discovery. Its combination of a protected, modifiable piperazine core with additional functional handles provides medicinal chemists with a versatile platform for the synthesis of novel and diverse chemical entities. By understanding the rationale behind the use of such building blocks and mastering their synthetic manipulation, researchers can accelerate the discovery and development of the next generation of therapeutics.

References

-

BU CyberSec Lab. 1-(tert-Butoxycarbonyl)-3-(hydroxymethyl)piperazine. [Link]

-

ACS Publications. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]

- Google Patents. Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

-

PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

-

PubChem. tert-Butyl 3-methylpiperazine-1-carboxylate. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]

Executive Summary: The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of therapeutic agents.[1][2][3] The introduction of chirality into this versatile heterocycle dramatically expands its utility, allowing for precise three-dimensional interactions with biological targets, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides an in-depth technical exploration of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate, a valuable chiral building block, and its structurally related analogs. We will delve into the key enantioselective synthetic strategies, the rationale behind experimental designs, and the practical applications of these compounds in drug discovery and development, offering a resource for researchers and scientists in the field.

The Piperazine Scaffold: A Privileged Core in Drug Discovery

The prevalence of the piperazine moiety in pharmaceuticals is a testament to its advantageous physicochemical properties.[4] Its two nitrogen atoms provide handles for modulating solubility and basicity (pKa), and for introducing diverse substituents to explore structure-activity relationships (SAR).[1][5] Many successful drugs, including kinase inhibitors like Imatinib and antibiotics like Ciprofloxacin, feature a piperazine core, highlighting its role in creating molecules with favorable drug-like properties.[2][3]

The Imperative of Chirality

In modern drug development, controlling stereochemistry is not merely an option but a regulatory and scientific necessity.[6] A molecule and its non-superimposable mirror image (enantiomer) can have drastically different biological activities, with one enantiomer providing the therapeutic effect while the other might be inactive or even responsible for adverse effects.[7] Chiral piperazines, particularly those with substitution at the C-2 position, offer a rigid scaffold that projects substituents into defined regions of three-dimensional space, enabling optimized interactions with chiral biological targets like enzymes and receptors.[8]

The Core Building Block: this compound

This compound (CAS No. 1217728-72-7) is a quintessential example of a modern chiral building block.[9][10] Its structure features:

-

An (S)-configured stereocenter at the C-2 position, pre-defining the spatial orientation of the substituent.

-

A methoxymethyl group , which can act as a hydrogen bond acceptor and influence solubility and metabolic stability.

-

An N1-Boc (tert-butoxycarbonyl) protecting group , which deactivates one of the nitrogen atoms, allowing for selective functionalization of the other (N4). This is a cornerstone of controlled, multi-step synthesis.

-

A free N4-amine , which serves as a nucleophilic handle for subsequent chemical modifications, such as amide bond formation or reductive amination, to build more complex target molecules.

The relationship between this core building block and its related analogs is visualized below. These analogs are critical for fine-tuning molecular properties in drug discovery programs.

Key Synthetic Strategies for Chiral 2-Substituted Piperazines

Accessing enantiomerically pure substituted piperazines is a significant challenge in synthetic chemistry. Several powerful methods have been developed to address this, each with its own advantages.

Synthesis from the Chiral Pool: Amino Acids

One of the most robust and scalable strategies involves starting from readily available and optically pure α-amino acids.[11][12] This approach anchors the desired stereochemistry from the beginning. A general workflow involves the construction of an orthogonally protected 1,2-diamine from the amino acid, followed by a cyclization step.

This method provides excellent control over the stereocenter at C-2. For instance, (S)-serine can be a precursor for building blocks with a C-2 hydroxymethyl group, which can then be etherified to yield the methoxymethyl substituent of the title compound. The use of orthogonal protecting groups (e.g., Boc and Cbz) is critical, allowing for selective deprotection and functionalization at later stages.[11]

Asymmetric Hydrogenation of Pyrazine Precursors

A powerful alternative is the asymmetric hydrogenation of prochiral pyrazine derivatives, such as pyrazin-2-ols.[13][14] This method establishes the chiral center through a catalytic process. A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can provide chiral piperazin-2-ones with high enantioselectivity.[13][14]